Xanthoangelol B Exhibits Endothelium-Independent Vasorelaxation Unlike Xanthoangelol and 4-Hydroxyderricin
Xanthoangelol B (compound 3) was the most potent inhibitor of phenylephrine-induced vasoconstriction among five chalcones isolated from Angelica keiskei roots . Crucially, unlike xanthoangelol (compound 1) and 4-hydroxyderricin (compound 2), xanthoangelol B retained full inhibitory activity in the absence of endothelium and in the presence of L-NMMA (an NO synthetase inhibitor), demonstrating a fundamentally distinct mechanism of action involving direct smooth muscle inhibition rather than endothelium-dependent EDRF/NO production .
| Evidence Dimension | Vasorelaxation mechanism and endothelium dependence |
|---|---|
| Target Compound Data | Xanthoangelol B: Inhibited phenylephrine-induced vasoconstriction at 10-100 μg/mL; activity retained in endothelium-denuded aortic rings and with L-NMMA (NO synthase inhibitor) |
| Comparator Or Baseline | Xanthoangelol (1) and 4-hydroxyderricin (2): Vasorelaxation abolished or significantly reduced in endothelium-denuded preparations and blocked by L-NMMA |
| Quantified Difference | Qualitative mechanistic divergence—xanthoangelol B operates through direct smooth muscle calcium channel inhibition, while comparators require functional endothelium and NO/EDRF production |
| Conditions | Rat aortic rings, phenylephrine-induced vasoconstriction, 10-100 μg/mL concentration range, with and without endothelium, with and without L-NMMA (NO synthetase inhibitor) |
Why This Matters
This endothelium-independent mechanism makes xanthoangelol B the preferred candidate for vascular studies involving endothelial dysfunction or NO-resistant hypertension models where xanthoangelol and 4-hydroxyderricin would be ineffective.
